molecular formula C18H23N3O4 B2992021 N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide CAS No. 1903899-67-1

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2992021
CAS No.: 1903899-67-1
M. Wt: 345.399
InChI Key: UDDSIPNXNWFFSS-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxazolidinone moiety, and a tert-butylphenyl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in biological studies.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Oxazolidinone Moiety: This step may involve the reaction of the pyrrolidine intermediate with a suitable reagent to introduce the oxazolidinone group.

    Attachment of the tert-Butylphenyl Group: The final step could involve coupling the intermediate with a tert-butylphenyl derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a biological effect. The pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)12-4-6-13(7-5-12)19-16(23)20-9-8-14(10-20)21-15(22)11-25-17(21)24/h4-7,14H,8-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDSIPNXNWFFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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